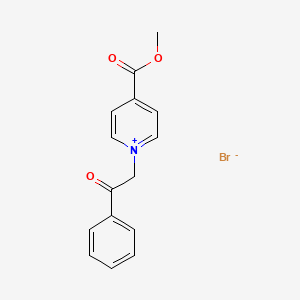
4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a synthetic organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine, methoxycarbonyl chloride, and 2-oxo-2-phenylethyl bromide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to facilitate the formation of the pyridinium salt.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: It may serve as a probe or tool in biological studies, helping to elucidate biochemical pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of new derivatives with enhanced properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxycarbonyl)-1-methylpyridin-1-ium bromide: A similar compound with a methyl group instead of the phenylethyl group.
4-(Methoxycarbonyl)-1-(2-oxo-2-ethyl)pyridin-1-ium bromide: A compound with an ethyl group instead of the phenylethyl group.
4-(Methoxycarbonyl)-1-(2-oxo-2-propyl)pyridin-1-ium bromide: A compound with a propyl group instead of the phenylethyl group.
Uniqueness
The uniqueness of 4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide lies in its specific structure, which includes a phenylethyl group. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63374-34-5 |
|---|---|
Fórmula molecular |
C15H14BrNO3 |
Peso molecular |
336.18 g/mol |
Nombre IUPAC |
methyl 1-phenacylpyridin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C15H14NO3.BrH/c1-19-15(18)13-7-9-16(10-8-13)11-14(17)12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
LCFGQZWRICZFRQ-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


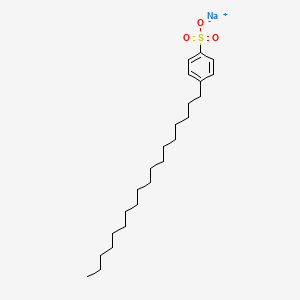
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)

![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
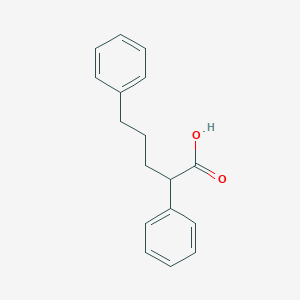
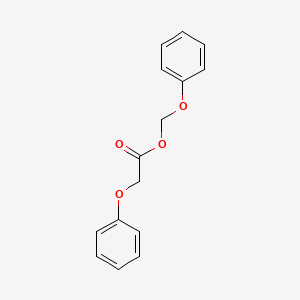
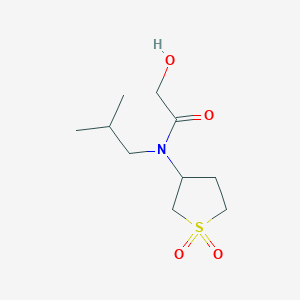
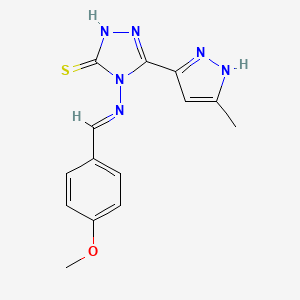

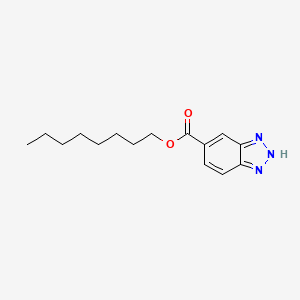
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)

![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)
